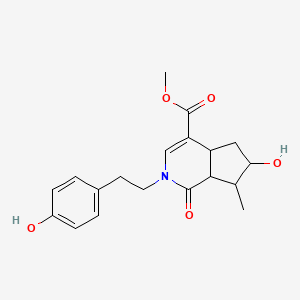
Phosphine, methyl(2-methylphenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, methyl(2-methylphenyl)phenyl- is an organophosphorus compound with the molecular formula C14H15P It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, methyl(2-methylphenyl)phenyl- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with methylmagnesium bromide and 2-methylphenylmagnesium bromide can yield the desired product .
Industrial Production Methods
Industrial production of tertiary phosphines like phosphine, methyl(2-methylphenyl)phenyl- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, methyl(2-methylphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides and aryl halides are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Phosphine, methyl(2-methylphenyl)phenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: Used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of phosphine, methyl(2-methylphenyl)phenyl- involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the transition state and facilitating the reaction. This coordination can influence various molecular targets and pathways, depending on the specific reaction and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphine, tris(2-methylphenyl)-: Similar structure but with three 2-methylphenyl groups.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Contains a phosphine oxide group and different substituents
Uniqueness
Phosphine, methyl(2-methylphenyl)phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both methyl and phenyl groups provides a balance of steric and electronic effects, making it a versatile ligand in various catalytic processes.
Eigenschaften
CAS-Nummer |
92621-97-1 |
|---|---|
Molekularformel |
C14H15P |
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
methyl-(2-methylphenyl)-phenylphosphane |
InChI |
InChI=1S/C14H15P/c1-12-8-6-7-11-14(12)15(2)13-9-4-3-5-10-13/h3-11H,1-2H3 |
InChI-Schlüssel |
XPJXXVACCWDIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1P(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



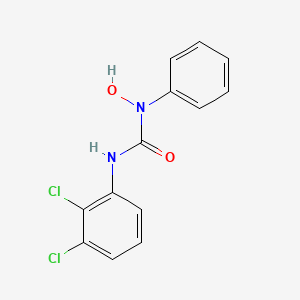
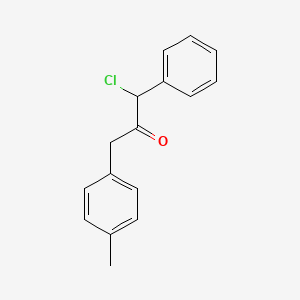
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
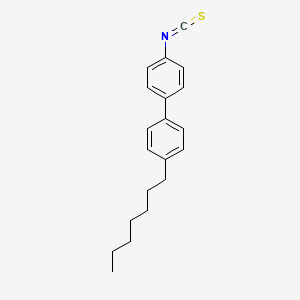
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)


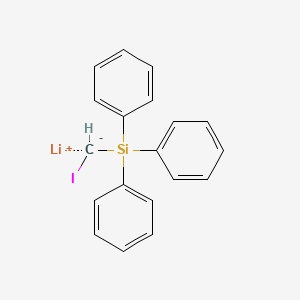
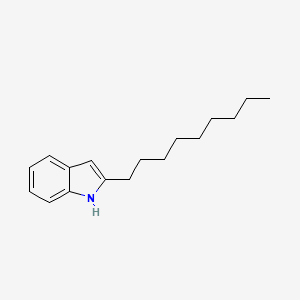
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
